![molecular formula C26H14 B14260348 1,1'-[1,2-Phenylenedi(ethyne-2,1-diyl)]bis(2-ethynylbenzene) CAS No. 153660-10-7](/img/structure/B14260348.png)
1,1'-[1,2-Phenylenedi(ethyne-2,1-diyl)]bis(2-ethynylbenzene)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Bis(2-ethynylphenylethynyl)benzene is an organic compound characterized by its unique structure, which includes two ethynylphenylethynyl groups attached to a central benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Bis(2-ethynylphenylethynyl)benzene typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2-ethynylphenylacetylene.
Coupling Reaction: The 2-ethynylphenylacetylene is then subjected to a coupling reaction with 1,2-dibromobenzene in the presence of a palladium catalyst and a base such as triethylamine. This reaction forms the desired 1,2-Bis(2-ethynylphenylethynyl)benzene.
Purification: The product is purified using column chromatography to obtain the pure compound.
Industrial Production Methods
While the laboratory synthesis of 1,2-Bis(2-ethynylphenylethynyl)benzene is well-documented, industrial production methods are less common due to the specialized nature of the compound. scaling up the laboratory procedures with appropriate modifications can be considered for industrial applications.
Chemical Reactions Analysis
Types of Reactions
1,2-Bis(2-ethynylphenylethynyl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding diketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of the corresponding alkanes.
Substitution: Electrophilic aromatic substitution reactions can occur, where the benzene ring undergoes substitution with electrophiles such as bromine or nitro groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Bromine, nitric acid.
Major Products Formed
Oxidation: Corresponding diketones.
Reduction: Corresponding alkanes.
Substitution: Brominated or nitrated derivatives.
Scientific Research Applications
1,2-Bis(2-ethynylphenylethynyl)benzene has several scientific research applications:
Materials Science: The compound is used in the development of organic semiconductors and conductive polymers due to its conjugated structure.
Organic Electronics: It is employed in the fabrication of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).
Chemical Sensors: The compound’s unique electronic properties make it suitable for use in chemical sensors for detecting various analytes.
Biological Studies:
Mechanism of Action
The mechanism of action of 1,2-Bis(2-ethynylphenylethynyl)benzene is primarily related to its electronic structure. The conjugated system allows for efficient electron transport, making it useful in electronic applications. The compound interacts with molecular targets through π-π interactions and can participate in charge transfer processes.
Comparison with Similar Compounds
Similar Compounds
1,4-Bis(phenylethynyl)benzene: Similar structure but with ethynyl groups at the 1,4-positions.
1,2-Bis(phenylethynyl)benzene: Lacks the additional ethynyl groups on the phenyl rings.
1,2-Bis(2-bromoethynyl)benzene: Contains bromine atoms instead of ethynyl groups.
Uniqueness
1,2-Bis(2-ethynylphenylethynyl)benzene is unique due to the presence of ethynyl groups on both the phenyl rings and the central benzene ring, which enhances its electronic properties and makes it particularly suitable for applications in organic electronics and materials science.
Properties
CAS No. |
153660-10-7 |
|---|---|
Molecular Formula |
C26H14 |
Molecular Weight |
326.4 g/mol |
IUPAC Name |
1,2-bis[2-(2-ethynylphenyl)ethynyl]benzene |
InChI |
InChI=1S/C26H14/c1-3-21-11-5-7-13-23(21)17-19-25-15-9-10-16-26(25)20-18-24-14-8-6-12-22(24)4-2/h1-2,5-16H |
InChI Key |
KDTQGKGCLJWOIR-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=CC=CC=C1C#CC2=CC=CC=C2C#CC3=CC=CC=C3C#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


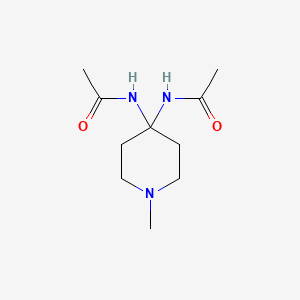
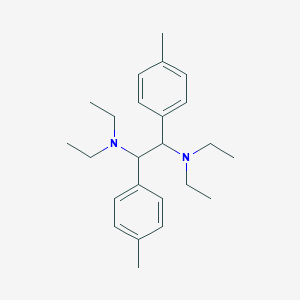
![1,10-Phenanthroline, 2,9-bis[2,6-bis(4-pentenyloxy)phenyl]-](/img/structure/B14260290.png)
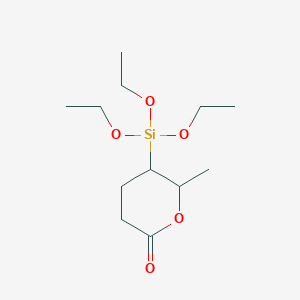

![N-methyl-N-[4-(3-methylphenyl)-5-(2-methylpyridin-4-yl)-1,3-thiazol-2-yl]pyridine-3-carboxamide](/img/structure/B14260300.png)
![N-{3-[{2-[2-(Dimethylamino)ethoxy]ethyl}(methyl)amino]propyl}urea](/img/structure/B14260304.png)
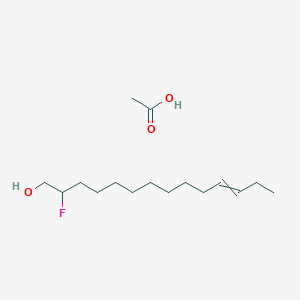
![9-Acridinamine, N-[2-(2-nitro-1H-imidazol-1-yl)ethyl]-](/img/structure/B14260317.png)
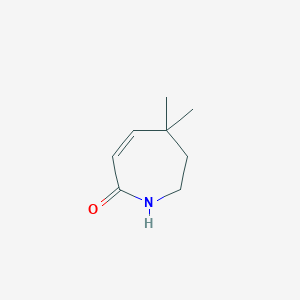
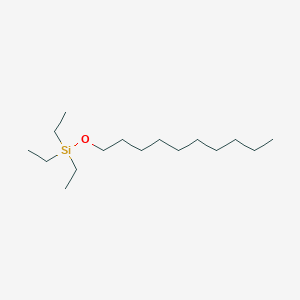
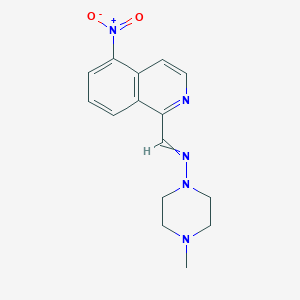
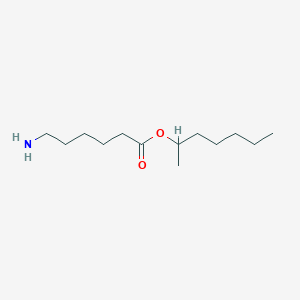
![Methyl 2-{[(ethoxycarbonyl)sulfamoyl]methyl}benzoate](/img/structure/B14260356.png)
